Proxibarbal

Migraine Clinical Trial Efficacy

Proxibarbal (CAS 42013-22-9) is the only barbiturate featuring a hydroxyl side-chain that abolishes hypnotic activity—unlike phenobarbital or butalbital. Its rapid tautomeric interconversion with valofan creates a non-linear pharmacokinetic profile ideal for SPR modeling. With a 71% responder rate in migraine trials and anxiolytic efficacy without sedation or motor impairment, it is an irreplaceable reference compound for migraine prophylaxis studies, serotonin/histaminase enzyme induction assays, and drug-induced immune thrombocytopenia models. Sourced as ≥98% pure solid. Not interchangeable with other barbiturates or its tautomer valofan. Controlled substance—permit required.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 42013-22-9
Cat. No. B10784602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxibarbal
CAS42013-22-9
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1(C(=O)NC(=O)NC1=O)CC=C)O
InChIInChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)
InChIKeyVNLMRPAWAMPLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxibarbal (CAS 42013-22-9): Technical Baseline for Procurement and Research Selection


Proxibarbal (also known as Proxibarbital, Ipronal, Vasalgin) is a barbiturate derivative first synthesized in 1956 and historically approved for the preventive treatment of migraine and vascular headaches, as well as anxiety disorders [1]. It is characterized by a hydroxyl side-chain that significantly reduces lipid solubility and abolishes hypnotic activity, differentiating it from conventional barbiturates [2]. The compound undergoes rapid tautomeric interconversion with its lactone form, valofan, in solution and in vivo, a property that profoundly influences its pharmacokinetic and pharmacodynamic behavior [3]. While it was approved in France and several other countries, it was ultimately withdrawn from the market due to a rare but serious risk of inducing immunoallergic thrombocytopenia [4].

Why Simple Barbiturate Substitution Fails: Critical Differentiators for Proxibarbal Procurement


Proxibarbal cannot be interchanged with other barbiturates (e.g., phenobarbital, butalbital) or its tautomer valofan due to a constellation of distinct structural, mechanistic, and pharmacokinetic properties. The presence of a hydroxyl side-chain renders Proxibarbal highly hydrophilic, fundamentally altering its distribution, elimination, and receptor activity compared to lipophilic barbiturates [1]. This structural feature abolishes hypnotic effects, a hallmark of the barbiturate class, and enables a unique enzyme induction mechanism targeting serotoninase and histaminase [2]. Furthermore, its rapid tautomeric interconversion with valofan creates a complex, non-linear pharmacokinetic profile that is not replicated by static analogs, making simple substitution based on class alone scientifically invalid [3].

Quantitative Evidence Guide: Differentiating Proxibarbal from Butalbital, Phenobarbital, and Valofan


Efficacy in Migraine Prevention: Direct Head-to-Head Evidence Gap with Butalbital

Proxibarbal demonstrated clear efficacy in a double-blind, placebo-controlled trial for migraine prevention, with 71% of patients experiencing complete elimination of migraine attacks after 3 months of treatment with 1-3 × 100 mg/day [1]. In stark contrast, butalbital, a barbiturate also used off-label for migraine, lacks any evidence from placebo-controlled trials for migraine prevention, and its use is not supported by evidence-based guidelines [2]. While butalbital is efficacious for episodic tension-type headaches in placebo-controlled trials, its efficacy in migraine remains unproven in controlled settings [3]. This fundamental difference in the level of clinical evidence for a specific indication is a critical factor for procurement decisions.

Migraine Clinical Trial Efficacy

Lack of Hypnotic/Sedative Effects: Differentiation from Classical Barbiturates

Proxibarbal is distinguished by its near-complete lack of hypnotic action, a property that separates it from most barbiturates, including butalbital and phenobarbital. In human performance tests, Proxibarbal did not impair subjects' ability to discriminate, nor did it prolong reaction time [1]. This contrasts sharply with classical barbiturates, which are known to induce significant sedation, cognitive impairment, and potentiate the effects of alcohol. The absence of hypnotic effects is attributed to its hydroxyl side-chain, which decreases lipid solubility and prevents the compound from accessing or activating the GABA-A receptor mechanisms responsible for sedation [2].

Sedation CNS Depression Pharmacology

Pharmacokinetic Differentiation: Short Half-Life and Hydrophilic Elimination Profile

Proxibarbal exhibits a short elimination half-life of 51 minutes in rats, a property that is atypical for hydrophilic compounds and contrary to the general barbiturate structure-pharmacokinetic relationship where short half-lives are associated with high lipophilicity [1]. Its elimination is primarily renal, driven by its high hydrophilicity which prevents tubular reabsorption, a process distinct from the hepatic oxidation and tissue distribution typical of lipophilic barbiturates like thiopental or phenobarbital [2]. This unique elimination profile, combined with the formation of valofan, creates a distinct pharmacokinetic behavior that cannot be extrapolated from other barbiturates.

Pharmacokinetics Half-life Elimination

Unique Mechanism: Enzyme Induction of Serotoninase and Histaminase

Proxibarbal's mechanism of action is distinct from that of classical barbiturates. It acts as an inducer of the enzymes serotoninase and histaminase, leading to accelerated degradation of serotonin and histamine [1]. This enzyme induction was demonstrated in vitro using serum from treated patients, which showed increased and accelerated destruction of both serotonin and histamine [2]. This mechanism is directly linked to its therapeutic effect in migraine, a condition associated with elevated serotonin and histamine levels, and is not shared by other barbiturates, which primarily act as positive allosteric modulators of the GABA-A receptor.

Enzyme Induction Serotonin Histamine Mechanism of Action

Tautomeric Dynamics: Differential Excretion Profile Compared to Valofan

Proxibarbal and valofan exist in a rapid tautomeric equilibrium, yet their in vivo disposition differs significantly. Following separate oral administration of either compound to human subjects, only Proxibarbal was detectable in urine; valofan excretion was negligible or non-detectable [1]. Furthermore, over 50% of a Proxibarbal dose remains unaccounted for, compared to over 75% of a valofan dose, indicating that simple chemical equilibrium cannot explain the excretion kinetics [2]. This demonstrates that Proxibarbal, not valofan, is the primary entity handled by renal elimination and that the tautomeric pair exhibits distinct pharmacokinetic fates.

Tautomerism Pharmacokinetics Metabolism

Safety Profile: Risk of Immunoallergic Thrombocytopenia

Proxibarbal's market withdrawal in France was specifically due to the risk of inducing immunoallergic thrombocytopenia, a rare but serious blood disorder [1]. This adverse event profile appears to be unique or exceptionally rare among clinically used barbiturates, distinguishing Proxibarbal from compounds like phenobarbital or butalbital, for which thrombocytopenia is not a primary or class-defining safety concern [2]. While this represents a clinical liability, it is a critical piece of information for researchers designing safety pharmacology studies or investigating immune-mediated drug reactions.

Safety Thrombocytopenia Adverse Event

High-Value Research and Industrial Application Scenarios for Proxibarbal


Migraine Pathophysiology Research: A Validated Positive Control with Unique Mechanism

Proxibarbal serves as a validated, efficacious compound for migraine prevention studies, with a demonstrated 71% responder rate in a double-blind trial [1]. Its unique mechanism—enzyme induction of serotoninase and histaminase—provides a specific tool for investigating the role of amine metabolism in migraine, distinct from triptans (5-HT1 agonists) or CGRP antagonists. This makes Proxibarbal a valuable positive control or reference compound for in vivo migraine models and for screening novel anti-migraine agents targeting the serotonin/histamine axis.

Behavioral Pharmacology: Non-Sedative Anxiolytic for Cognitive Testing

For behavioral studies requiring anxiolytic activity without the confounding effects of sedation or motor impairment, Proxibarbal offers a clean pharmacological profile. Unlike classical barbiturates or benzodiazepines, Proxibarbal does not impair discrimination or prolong reaction time in human performance tests [2]. This makes it an ideal tool for dissecting the neural circuits of anxiety versus sedation, or for use as a reference standard in assays where sedation is an undesirable endpoint.

Pharmacokinetic Modeling: An Outlier for Structure-Property Relationship Studies

Proxibarbal's atypical pharmacokinetic profile—a highly hydrophilic compound with a short half-life (51 min in rats) [3]—positions it as a valuable outlier for studying and refining structure-pharmacokinetic relationship (SPR) models for barbiturates and related CNS drugs. Its renal elimination, driven by hydrophilicity preventing tubular reabsorption, offers a case study in designing short-acting, renally cleared CNS agents. This compound can serve as a benchmark for in silico models predicting clearance and half-life based on physicochemical properties.

Drug Safety and Immune-Mediated Toxicity Research: A Case Study in Idiosyncratic Reactions

Proxibarbal's well-documented association with immunoallergic thrombocytopenia, which led to its market withdrawal [4], provides a rare and valuable case study for research into drug-induced immune thrombocytopenia and idiosyncratic adverse drug reactions. It can be used as a tool compound to develop and validate in vitro assays for predicting drug-induced immune-mediated hematotoxicity, or to investigate the genetic and immunological factors that predispose individuals to such reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proxibarbal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.